molecular formula C6H7F2N3S B12072461 5-(Difluoromethyl)-2-methylsulfanyl-pyrimidin-4-amine

5-(Difluoromethyl)-2-methylsulfanyl-pyrimidin-4-amine

Cat. No.: B12072461
M. Wt: 191.20 g/mol
InChI Key: MFNWLVJBAYHCRY-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-2-methylsulfanyl-pyrimidin-4-amine is a chemical compound that features a pyrimidine ring substituted with a difluoromethyl group at the 5-position, a methylsulfanyl group at the 2-position, and an amine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic transfer of a difluoromethyl group using reagents such as TMS-CF2H (trimethylsilyl difluoromethyl) in the presence of a base . The reaction conditions are generally mild and do not require the use of metal catalysts, making the process more environmentally friendly.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using commercially available difluoromethylating agents. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-2-methylsulfanyl-pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyrimidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(Difluoromethyl)-2-methylsulfanyl-pyrimidin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structural features make it a candidate for studying enzyme interactions and biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-2-methylsulfanyl-pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity . The methylsulfanyl group may also contribute to the compound’s overall reactivity and stability, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A well-known chemotherapeutic agent with a similar pyrimidine structure.

    2-Methylthio-4-aminopyrimidine: A compound with a similar substitution pattern but lacking the difluoromethyl group.

    5-Difluoromethyl-2-thiopyrimidine: A compound with a similar difluoromethyl group but different substitution at the 2-position.

Uniqueness

5-(Difluoromethyl)-2-methylsulfanyl-pyrimidin-4-amine is unique due to the presence of both the difluoromethyl and methylsulfanyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances the compound’s potential for specific interactions with biological targets and its utility in various applications.

Properties

Molecular Formula

C6H7F2N3S

Molecular Weight

191.20 g/mol

IUPAC Name

5-(difluoromethyl)-2-methylsulfanylpyrimidin-4-amine

InChI

InChI=1S/C6H7F2N3S/c1-12-6-10-2-3(4(7)8)5(9)11-6/h2,4H,1H3,(H2,9,10,11)

InChI Key

MFNWLVJBAYHCRY-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C(=N1)N)C(F)F

Origin of Product

United States

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